
Chrysomycin B
Übersicht
Beschreibung
Albacarcin M is a polycyclic antitumor antibiotic compound produced by the fermentation of the bacterium Streptomyces albaduncas. It has shown significant antibacterial activity and the ability to inhibit the growth of mammalian tumors, such as P388 leukemia in mice .
Vorbereitungsmethoden
Albacarcin M is synthesized through the fermentation of Streptomyces albaduncas strain C-38291 (ATCC 39151) . The fermentation process involves cultivating the bacterium in a suitable nutrient medium under controlled conditions to produce the desired compound. The compound is then isolated and purified from the fermentation broth.
Analyse Chemischer Reaktionen
Albacarcin M undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Chrysomycin B has demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). Recent studies have highlighted its efficacy against both wild-type and multidrug-resistant strains of M. tuberculosis.
Anti-Tuberculosis Activity
- This compound exhibits potent anti-tuberculosis activity with minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL against various MDR strains .
- Its mechanism of action is still under investigation, but it is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Synthesis and Derivative Development
The development of this compound derivatives has been a focus in the pursuit of more effective anti-TB agents. The synthesis of these derivatives allows for the exploration of structure-activity relationships (SAR), which can enhance their pharmacological profiles.
Synthetic Pathways
- Recent advancements have led to a scalable synthesis of Chrysomycin A and its derivatives, which include this compound . This synthetic route employs sequential C–H functionalization techniques that facilitate the generation of various analogues.
- The ability to produce large quantities of these compounds opens avenues for extensive pharmacological testing and optimization .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound in clinical settings and laboratory experiments:
Clinical Applications
- In a study examining the effects of Chrysomycin A (which includes this compound as a derivative), researchers noted significant reductions in bacterial viability in vitro against MDR-TB strains .
- The potential for this compound to be developed into a therapeutic agent for TB is supported by its demonstrated efficacy and the ongoing exploration of its analogues.
Anticancer Properties
- Beyond its antimicrobial effects, this compound also shows promise in anticancer applications. It has been noted for its ability to inhibit tumor cell proliferation in certain cancer models, suggesting a dual role as both an antibiotic and an anticancer agent .
Comparative Data Table
The following table summarizes key findings related to this compound's applications:
Property | This compound | Chrysomycin A |
---|---|---|
Source | Derived from Streptomyces | Derived from Streptomyces A-419 |
Anti-TB Activity | MIC: 1.56 - 6.25 µg/mL | MIC: 0.4 µg/mL |
Anticancer Activity | Yes (in certain cancer models) | Yes (notable in glioma cells) |
Synthesis Complexity | Moderate | Scalable synthesis available |
Mechanism of Action | Disruption of cell wall synthesis | Unknown; further studies needed |
Wirkmechanismus
The mechanism of action of Albacarcin M involves its ability to bind to DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This binding leads to DNA damage and cell death, particularly in rapidly dividing cancer cells. The molecular targets and pathways involved in this process include the inhibition of DNA synthesis and the induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Albacarcin M is structurally similar to other polycyclic antibiotics such as gilvocarcin V and chrysomycin B. These compounds share a common aglycone moiety and exhibit similar biological activities. Albacarcin M is unique in its specific molecular structure and the particular strain of Streptomyces used for its production .
Similar Compounds::- Gilvocarcin V
- This compound
- Ravidomycin Ia
- Virenomycin
Biologische Aktivität
Chrysomycin B, a member of the chrysomycin family of compounds, is derived from the actinobacteria Streptomyces species. This compound has garnered significant attention due to its diverse biological activities, particularly in the realms of antibacterial and antitumor effects. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
1. Overview of this compound
This compound is a C-glycoside polyketide known for its structural complexity and unique pharmacological properties. It is primarily isolated from marine-derived Streptomyces strains and has been studied for its potential as an anti-tuberculosis agent and its cytotoxic effects on cancer cells.
2. Antibacterial Activity
This compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Its effectiveness has been quantified in several studies:
- Minimum Inhibitory Concentrations (MICs) :
Table 1: Antibacterial Activity of this compound and Derivatives
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | MRSA | >64 |
4'-acetyl-chrysomycin B | MRSA | 2 |
4'-acetyl-chrysomycin A | Various Gram-positives | 0.5 - 2 |
3. Antitumor Activity
This compound also demonstrates notable cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been a focal point of research:
- Cytotoxicity : The acetylated analogs of this compound showed enhanced cytotoxic effects, with IC50 values less than 10 ng/mL against several cancer types .
- Mechanism of Action : Studies suggest that this compound may disrupt cellular metabolism and increase oxidative stress in cancer cells, leading to cell death .
Table 2: Cytotoxicity of this compound and Analogues
Compound | Cancer Cell Line | IC50 (ng/mL) |
---|---|---|
This compound | Various | <10 |
Acetylated Analog | Various | <10 |
4. Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Research indicates that this compound may inhibit enzymes involved in critical metabolic pathways, such as glutaminase and hexokinase, which are crucial for tumor growth .
- Oxidative Stress Induction : The compound has been shown to increase reactive oxygen species (ROS) levels in glioma cells, leading to oxidative damage and apoptosis .
5. Case Studies
Several studies have highlighted the effectiveness of this compound in clinical settings:
- A study demonstrated that acetylated derivatives of this compound were effective against multidrug-resistant strains of Mycobacterium tuberculosis, with promising results in preclinical models .
- Another investigation focused on the compound's impact on glioblastoma cells, revealing that it reshapes cellular metabolism and enhances oxidative stress, contributing to reduced tumor growth in vivo .
Eigenschaften
IUPAC Name |
1-hydroxy-10,12-dimethoxy-8-methyl-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPYMDSMDBCKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918862 | |
Record name | 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83852-56-6, 92934-54-8 | |
Record name | Chrysomycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083852566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Albacarcin M | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.